4-Diphenylaminophenylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Diphenylaminophenylacetonitrile involves the Knoevenagel condensation of phenylacetonitrile with this compound in the presence of piperidine . This reaction yields a novel conjugated compound . The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of this compound exhibits strong π-π-interaction due to the presence of a double bond bearing a diphenylamino moiety . The compounds were examined to evaluate the effects of solvent polarity, the role of the molecular structure, and the molecular interactions on their self-assembly behaviors .Scientific Research Applications
Fluorescent Photoinduced Electron Transfer (PET) Reagent for Hydroperoxides
A novel fluorescent reagent for hydroperoxides, based on 4-diphenylaminophenylacetonitrile, was developed to quantitatively react with hydroperoxides, creating a fluorescent derivative with significantly enhanced emission. This compound has applications in the determination of hydroperoxides, particularly in biosamples (Onoda et al., 2003).
Self-Assembling Diphenylalanine Analogues in Supramolecular Chemistry
Diphenylalanine and its analogues, including derivatives of this compound, form ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These structures have diverse applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).
Electrochemical Oxidation Studies
The electrochemical behavior of compounds including this compound has been studied, with applications in polarographic determination and insights into the relationships between structure and electrochemical behavior (Dvořák et al., 1967).
Piezochromic Behaviors in Aggregation Enhanced Emission (AIE) Effects
A novel derivative of diphenylacrylonitrile, containing a triphenylamine and this compound, exhibited interesting piezochromic behaviors under pressure, changing its fluorescence color. This has implications in studying inter-molecular interactions under different stress conditions (Ouyang et al., 2016).
Synthesis and Structural Analysis in Organic Chemistry
The Knoevenagel condensation of phenylacetonitrile with this compound led to the synthesis of novel conjugated compounds. This synthesis and the subsequent structural analysis have applications in understanding structure-property relationships in organic compounds (Percino et al., 2014).
Electrochemical Synthesis of Conducting Polymers
The electrochemical oxidation of diphenylamine, a related compound, in acetonitrile produces a conducting polymer film with potential applications in electronics due to its conductivity and thermal stability (Hayat et al., 1987).
Adsorption Studies for Corrosion Protection
Studies on the adsorption of derivatives of diphenylaminophenylacetonitrile on metal surfaces, particularly in corrosion and dissolution protection, have been conducted. These studies are crucial in understanding the inhibitive efficiency and the thermodynamics of adsorption (Bentiss et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(N-phenylanilino)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-16-15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFWYBBTJMCZPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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